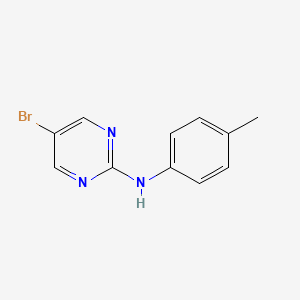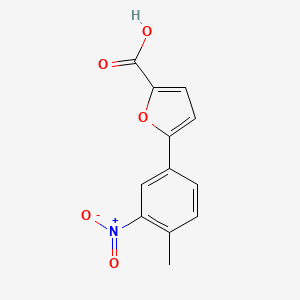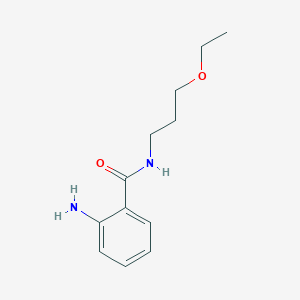
3-(5-Hydroxy-3-methylpyrazol-1-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Hydroxy-3-methylpyrazol-1-yl)propanenitrile is a chemical compound that has gained attention in the field of scientific research due to its potential as a pharmacological agent. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis and Antimicrobial Activity
3-(5-Hydroxy-3-methylpyrazol-1-yl)propanenitrile serves as a precursor in the synthesis of diverse heterocyclic compounds, demonstrating significant antimicrobial activities. Behbehani et al. (2011) utilized 2-arylhydrazononitriles, closely related to 3-(5-Hydroxy-3-methylpyrazol-1-yl)propanenitrile, to prepare a variety of heterocyclic derivatives, including indolyl-5-amino-2-phenyl-1,2,3-triazoles and cyanoacetamides. These compounds exhibited strong antimicrobial properties against Gram-negative bacteria, Gram-positive bacteria, and yeast, highlighting the potential of 3-(5-Hydroxy-3-methylpyrazol-1-yl)propanenitrile derivatives in developing new antimicrobial agents (Behbehani, H. M. Ibrahim, S. Makhseed, H. Mahmoud, 2011).
Electrocatalytic Synthesis of Spirocyclopropylpyrazolones
The electrocatalytic cyclization of 3-(5-hydroxy-3-methylpyrazol-4-yl)-3-arylpropionitriles, a compound closely related to the topic compound, has been demonstrated by Vereshchagin et al. (2015) as a method to synthesize substituted spirocyclopropylpyrazolones efficiently. This process, conducted under mild conditions, yields high substance yields (60-90%) and is considered beneficial for 'green chemistry' and diversity-oriented large-scale processes, indicating the utility of 3-(5-Hydroxy-3-methylpyrazol-1-yl)propanenitrile in the green synthesis of medicinally relevant compounds (Vereshchagin et al., 2015).
Platform Chemical for Bio-based Production
3-(5-Hydroxy-3-methylpyrazol-1-yl)propanenitrile may contribute to the synthesis of bio-based chemicals, such as 3-hydroxypropionic acid, an important platform chemical. Vidra and Németh (2017) discussed the commercial value of 3-hydroxypropionic acid as a precursor for several key compounds, including acrylic acid and acrylonitrile, emphasizing the role of metabolic engineering and genetically engineered microorganisms in enhancing production efficiency. This suggests that derivatives of 3-(5-Hydroxy-3-methylpyrazol-1-yl)propanenitrile could play a role in the sustainable production of high-value chemicals (Vidra & Németh, 2017).
Environmental Applications: Pesticide Degradation
In the context of environmental science, 3-(5-Hydroxy-3-methylpyrazol-1-yl)propanenitrile and its derivatives could be relevant in the degradation of pollutants, such as chlorotriazine pesticides. Lutze et al. (2015) investigated the degradation of atrazine, a chlorotriazine herbicide, using sulfate radicals, demonstrating the high reactivity and potential for efficient pollutant degradation. Although not directly involving 3-(5-Hydroxy-3-methylpyrazol-1-yl)propanenitrile, this research indicates the potential for its derivatives in environmental remediation processes (Lutze et al., 2015).
Propriétés
IUPAC Name |
3-(5-methyl-3-oxo-1H-pyrazol-2-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-6-5-7(11)10(9-6)4-2-3-8/h5,9H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMFONANHRXJIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Hydroxy-3-methylpyrazol-1-yl)propanenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2738016.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2738017.png)
![methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2738018.png)

![(Z)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2738024.png)
![5-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2738025.png)
![Tert-butyl 1-amino-4-azabicyclo[5.1.0]octane-4-carboxylate](/img/structure/B2738027.png)



![N-isobutyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2738034.png)

![4-(6-ethoxybenzo[d]thiazol-2-yl)-N-phenylpiperazine-1-carboxamide](/img/structure/B2738037.png)
